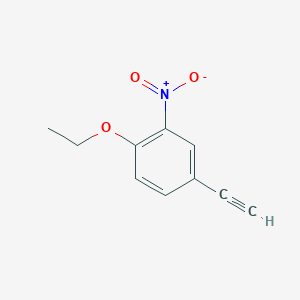

1-Ethoxy-4-ethynyl-2-nitrobenzene

Description

Significance of Ethynyl (B1212043) and Nitro Groups in Organic Synthesis and Materials Science

The ethynyl group (–C≡CH) is a highly versatile functional group in organic chemistry. nih.gov Its linear geometry and the high electron density of the triple bond allow it to participate in a variety of reactions, including cycloadditions, coupling reactions (such as the Sonogashira coupling), and nucleophilic additions. iucr.orgacs.org The terminal alkyne C-H bond is also weakly acidic, enabling the formation of acetylides which are potent nucleophiles. In materials science, the rigid, rod-like structure of the ethynyl group is exploited in the design of conjugated polymers and organic electronic materials.

The nitro group (–NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. rsc.org This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA). rsc.orgacs.org The nitro group can also be readily reduced to an amino group (–NH₂), providing a gateway to a vast array of other functionalities and making nitroarenes crucial precursors for dyes, pharmaceuticals, and agrochemicals. acs.org

Overview of Aromatic Ethers in Chemical Research

Aromatic ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group, are prevalent motifs in many natural products and synthetic compounds. researchgate.net The ether linkage influences the electronic properties of the aromatic ring, typically acting as an electron-donating group. This can affect the regioselectivity of substitution reactions on the ring. Aromatic ethers are found in numerous pharmaceuticals and are valued for their chemical stability.

Positional Isomerism and Steric/Electronic Effects in 1-Ethoxy-4-ethynyl-2-nitrobenzene Framework

The arrangement of substituents on the benzene (B151609) ring in 1-Ethoxy-4-ethynyl-2-nitrobenzene gives rise to specific steric and electronic effects that dictate its properties and reactivity. The three substituents—ethoxy, ethynyl, and nitro—are positioned at the 1, 4, and 2 positions, respectively.

Electronic Effects:

The nitro group at the 2-position is a strong electron-withdrawing group, both through induction and resonance. This significantly lowers the electron density of the aromatic ring.

The ethynyl group at the 4-position is generally considered to be a weakly deactivating group due to the sp-hybridization of the carbon atoms, which makes them more electronegative than sp²-hybridized carbons of the benzene ring.

The interplay of these electronic effects makes the aromatic ring electron-deficient, which would facilitate nucleophilic aromatic substitution reactions.

Steric Effects: The placement of the bulky ethoxy and nitro groups adjacent to each other (ortho-positioning) can lead to steric hindrance. This can influence the conformation of the molecule, potentially causing the nitro group to twist out of the plane of the benzene ring. Such a conformational change could impact the extent of resonance interaction between the nitro group and the ring. Research on related 1-ethynyl-2-nitrobenzene (B95037) derivatives has shown that intermolecular interactions, such as hydrogen bonding between the alkyne proton and the oxygen atoms of the nitro group, can play a significant role in the crystal packing of these molecules. researchgate.net

Research Gaps and Future Directions for Ethynyl Nitrobenzene (B124822) Derivatives

While the individual functional groups present in 1-Ethoxy-4-ethynyl-2-nitrobenzene are well-studied, the specific combination and arrangement in this molecule present opportunities for further investigation.

Research Gaps:

There is a lack of detailed experimental data on the synthesis, reactivity, and physicochemical properties of 1-Ethoxy-4-ethynyl-2-nitrobenzene itself.

The full potential of ethynyl nitrobenzene derivatives in materials science, particularly in the context of nonlinear optics or as components in charge-transfer materials, remains largely unexplored. researchgate.net

Systematic studies on the influence of different alkoxy groups (in place of ethoxy) on the properties and reactivity of this class of compounds are limited.

Future Directions:

Future research could focus on the development of efficient and selective synthetic routes to 1-Ethoxy-4-ethynyl-2-nitrobenzene and its analogues.

Investigations into the utility of these compounds as building blocks in the synthesis of more complex heterocyclic systems, leveraging the reactivity of both the ethynyl and nitro groups, would be of significant interest.

Computational studies could provide deeper insights into the electronic structure, conformational preferences, and reactivity of this molecule, guiding future experimental work. fastercapital.com

The exploration of these molecules as precursors for novel functional materials, such as polymers with tailored electronic properties or as components in molecular sensors, represents a promising avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-ethynyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-3-8-5-6-10(14-4-2)9(7-8)11(12)13/h1,5-7H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYLXCHKKWDASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Ethoxy 4 Ethynyl 2 Nitrobenzene

Precursor Synthesis and Halogenated Benzene (B151609) Substrates

The logical precursors for the synthesis of 1-ethoxy-4-ethynyl-2-nitrobenzene are halogenated derivatives of 2-nitrophenetole (B1664076) (1-ethoxy-2-nitrobenzene). The choice of the halogen (iodine or bromine) is critical as it significantly influences the efficiency of the subsequent palladium-catalyzed ethynylation step. Aryl iodides are generally more reactive than aryl bromides in Sonogashira coupling reactions. libretexts.org

A plausible synthetic route commences with a commercially available and suitably substituted nitrophenol. For instance, 4-iodo-2-nitrophenol (B1595747) can serve as a key starting material. This precursor can be synthesized through the iodination of 2-nitrophenol (B165410). The subsequent introduction of the ethoxy group is achieved via a Williamson ether synthesis, as detailed in section 2.3.

A generalized scheme for the preparation of the key halogenated precursor is presented below:

Scheme 1: Synthesis of Halogenated 2-Nitrophenetole Precursors

This image depicts a two-step synthesis. The first step shows the halogenation of 2-nitrophenol to produce 4-halo-2-nitrophenol. The second step is the etherification of 4-halo-2-nitrophenol with an ethyl halide in the presence of a base to yield 1-ethoxy-4-halo-2-nitrobenzene.

Palladium-Catalyzed Cross-Coupling Strategies for Ethynylation

The introduction of the ethynyl (B1212043) group onto the aromatic ring is most effectively achieved through a palladium-catalyzed cross-coupling reaction, with the Sonogashira coupling being the premier method for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne. wikipedia.org

Sonogashira Coupling Reaction Optimization

The Sonogashira coupling reaction for the synthesis of 1-ethoxy-4-ethynyl-2-nitrobenzene would involve the reaction of a 1-ethoxy-4-halo-2-nitrobenzene substrate with a suitable terminal alkyne, such as ethynyltrimethylsilane, which serves as a protected form of acetylene. The use of a protected alkyne is often preferred to prevent side reactions. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Key parameters for optimization include the choice of catalyst, solvent, base, and temperature. The reaction can be performed under mild conditions, often at room temperature, which is advantageous for substrates with sensitive functional groups like the nitro group. wikipedia.org

Interactive Data Table: General Conditions for Sonogashira Coupling

| Parameter | Condition | Rationale |

| Aryl Halide | 1-Ethoxy-4-iodo-2-nitrobenzene | Aryl iodides are more reactive than bromides. libretexts.org |

| Alkyne | Ethynyltrimethylsilane (TMSA) | Protected alkyne prevents side reactions. wikipedia.org |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Common and effective palladium catalysts. rsc.org |

| Co-catalyst | CuI | Facilitates the reaction cycle. wikipedia.org |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as a base and solvent. |

| Solvent | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | Aprotic polar solvents are generally used. chem-station.com |

| Temperature | Room Temperature to 50°C | Mild conditions preserve functional groups. |

Catalyst Systems and Ligand Effects in Ethynyl Group Introduction

The choice of the palladium catalyst and its associated ligands is paramount for a successful Sonogashira coupling. Palladium(0) complexes are the active catalytic species. Common catalyst precursors include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].

The ligands coordinated to the palladium center influence the catalyst's stability and reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are widely used. The steric and electronic properties of the ligand can be tuned to optimize the reaction yield and turnover number. For electron-deficient substrates, such as those containing a nitro group, the choice of a suitable ligand is crucial to facilitate the oxidative addition step in the catalytic cycle.

Terminal Alkyne Deprotection Methodologies

When a protected alkyne like ethynyltrimethylsilane is used in the Sonogashira coupling, a subsequent deprotection step is necessary to yield the terminal alkyne. The trimethylsilyl (B98337) (TMS) group is a common protecting group for alkynes due to its ease of introduction and removal under mild conditions. nih.gov

The desilylation can be achieved using a variety of reagents. A common method involves treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (THF). gelest.comnii.ac.jp Alternatively, a base-catalyzed methanolysis using potassium carbonate in methanol (B129727) can also be employed for the removal of the TMS group. nih.govgelest.com The choice of deprotection method should be compatible with the other functional groups present in the molecule.

Interactive Data Table: Common Deprotection Methods for Silyl-Protected Alkynes

| Reagent | Solvent | Conditions | Reference |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | gelest.com |

| Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | nih.gov |

| Sodium ascorbate (B8700270) / Copper sulfate | Not specified | Mild conditions | eurjchem.com |

Etherification Procedures for Ethoxy Group Introduction

The introduction of the ethoxy group onto the aromatic ring is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is a classic and highly effective method for this transformation. wikipedia.orgmasterorganicchemistry.com

Williamson Ether Synthesis in Aromatic Systems

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org In the context of synthesizing 1-ethoxy-4-ethynyl-2-nitrobenzene, this would typically involve the reaction of a 4-substituted-2-nitrophenol with an ethylating agent.

The first step is the deprotonation of the phenolic hydroxyl group using a suitable base to form a phenoxide ion. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting phenoxide then acts as a nucleophile and attacks the ethylating agent, such as ethyl iodide or ethyl bromide, in an S_N2 reaction to form the desired ether. wikipedia.orgyoutube.com

The reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) to promote the S_N2 mechanism. chem-station.com The synthesis of 1-ethoxy-4-nitrobenzene from 4-nitrophenol (B140041) and ethyl iodide via the Williamson ether synthesis has been reported. researchgate.netresearchgate.net This provides a strong precedent for the successful application of this method to similarly substituted phenols.

Nucleophilic Aromatic Substitution (SNAr) Routes for Ethoxy Introduction

The introduction of an ethoxy group onto an aromatic ring can be effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This type of reaction is particularly suitable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. wikipedia.orgyoutube.com

A plausible SNAr strategy for a precursor to 1-ethoxy-4-ethynyl-2-nitrobenzene could involve the reaction of a dihalogenated nitrobenzene (B124822) with sodium ethoxide. For instance, starting with 1,2-dichloro-4-nitrobenzene, the nitro group at position 4 activates both chlorine atoms towards nucleophilic attack. The chlorine at position 2 is ortho to the nitro group, and the chlorine at position 1 is meta. The ortho and para positions experience greater stabilization of the anionic intermediate through resonance. masterorganicchemistry.comlibretexts.org Consequently, the ethoxide ion will preferentially attack the carbon at position 2, displacing the chloride ion to form 2-chloro-1-ethoxy-4-nitrobenzene. chegg.com

The reaction proceeds by the attack of the ethoxide nucleophile on the electron-deficient ring, followed by the loss of the chloride leaving group to restore aromaticity. libretexts.org The choice of solvent and temperature is critical for optimizing the reaction rate and minimizing side reactions.

Table 1: Illustrative SNAr Reaction for Ethoxy Introduction

| Starting Material | Reagent | Product | Key Feature |

| 1,2-Dichloro-4-nitrobenzene | Sodium Ethoxide (NaOEt) | 2-Chloro-1-ethoxy-4-nitrobenzene | Regioselective substitution at the position ortho to the activating nitro group. chegg.com |

Subsequent modification of the remaining chloro group and introduction of the ethynyl group would be required to complete the synthesis.

Nitro Group Incorporation and Functionalization Pathways

The introduction of the nitro group is a critical step in the synthesis, as it not only is a required substituent in the final product but also can serve as a powerful directing group and activator for other reactions, like the SNAr discussed above. wikipedia.org

Direct nitration of a substituted benzene ring is a common method for installing a nitro group, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The key challenge in this approach is controlling the regioselectivity, which is dictated by the electronic effects of the substituents already present on the ring. youtube.com

In a synthesis starting from a precursor like 1-ethoxy-4-ethynylbenzene, the two substituents would direct the incoming electrophile (the nitronium ion, NO₂⁺) to different positions.

Ethoxy Group (-OEt): As a strong activating group with lone pairs on the oxygen, it directs electrophiles to the ortho and para positions through resonance stabilization of the intermediate carbocation (arenium ion). youtube.com Since the para position is already occupied by the ethynyl group, it directs primarily to the ortho positions (2 and 6).

Ethynyl Group (-C≡CH): This group is generally considered to be weakly deactivating and a meta-director.

The powerful activating and directing effect of the ethoxy group would overwhelmingly dominate the weaker effect of the ethynyl group. Therefore, nitration of 1-ethoxy-4-ethynylbenzene is expected to yield primarily the ortho-nitro product, 1-ethoxy-4-ethynyl-2-nitrobenzene. However, the formation of the other ortho isomer (1-ethoxy-4-ethynyl-6-nitrobenzene, which is the same compound) and potentially dinitrated or oxidized byproducts must be considered.

Controlling the reaction conditions, such as temperature and the concentration of the nitrating agent, is crucial to maximize the yield of the desired mono-nitro product and prevent over-nitration. nih.govfrontiersin.org Studies on the nitration of other 1,4-dialkoxybenzenes have shown that regioselectivity can be influenced by factors like solvation effects. nih.gov

Table 2: Regiochemical Outcome in the Direct Nitration of 1-ethoxy-4-ethynylbenzene

| Substituent at C1 | Substituent at C4 | Directing Effect of C1 Substituent | Directing Effect of C4 Substituent | Predicted Major Product |

| Ethoxy (-OEt) | Ethynyl (-C≡CH) | Activating, ortho, para-director | Deactivating, meta-director | 1-Ethoxy-4-ethynyl-2-nitrobenzene |

An alternative to direct nitration is the installation of a nitro group through the transformation of another functional group. ub.edu A common strategy involves the oxidation of an amino group (-NH₂) to a nitro group (-NO₂). This pathway can be advantageous if direct nitration leads to poor regioselectivity or unwanted side reactions.

A synthetic sequence could involve:

Beginning with a precursor that contains an amino group at the desired position, for example, 2-amino-4-ethynylphenetole.

The amino group can be converted to a nitro group using various oxidizing agents. A classic method involves diazotization of the amine with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt, followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst (a variation of the Sandmeyer reaction).

Chemo- and Regioselectivity Considerations in Multistep Synthesis

The successful synthesis of 1-ethoxy-4-ethynyl-2-nitrobenzene hinges on the careful management of chemo- and regioselectivity across multiple steps. The order in which the functional groups are introduced is a paramount strategic decision.

Several synthetic routes can be envisioned, each with distinct selectivity challenges:

Route A: Nitration → Ethoxylation → Ethynylation:

Nitration of a starting material like 1,4-dichlorobenzene.

SNAr reaction to introduce the ethoxy group, which would be directed by the nitro group.

Sonogashira coupling to introduce the ethynyl group. The challenge here is the potential for deactivation of the ring towards the final coupling step.

Route B: Ethoxylation → Nitration → Ethynylation:

Start with a halogenated phenol, perform a Williamson ether synthesis to get a halo-phenetole (e.g., 4-bromophenetole). researchgate.net

Direct nitration, where the ethoxy group directs the nitro group to the ortho position.

Sonogashira coupling to replace the halogen with the ethynyl group. This is often a highly effective route as the Sonogashira reaction is robust and the directing group effects in the nitration step are well-defined. wikipedia.orgorganic-chemistry.org

Route C: Ethynylation → Ethoxylation → Nitration:

Start with a dihalobenzene and perform a selective Sonogashira coupling.

Introduce the ethoxy group via SNAr, which would be difficult without an activating group.

Nitration as the final step.

The choice of route depends on the relative reactivity of the intermediates and the potential for side reactions. For instance, performing nitration in the presence of an alkyne (as in Route B's final step) risks oxidation or other side reactions of the triple bond. Therefore, protecting the alkyne, for example as a trimethylsilyl (TMS) alkyne, might be necessary. wikipedia.org The presence of multiple electron-withdrawing or electron-donating groups significantly alters the reactivity of the aromatic ring at each stage, requiring careful consideration to ensure each reaction proceeds as desired. youtube.comfrontiersin.org

Reaction Condition Optimization and Scale-Up Methodologies

Optimizing reaction conditions is essential for maximizing yield and purity while ensuring the economic viability and safety of the synthesis, particularly for scale-up. numberanalytics.comacs.org

For the key transformations discussed:

Nucleophilic Aromatic Substitution (SNAr): Optimization involves screening solvents, bases (e.g., NaOEt vs. KOtBu), temperature, and reaction time. The polarity of the solvent can significantly affect the rate and selectivity of SNAr reactions. lucp.net

Nitration: Key parameters include the ratio of nitric to sulfuric acid, temperature control to prevent over-nitration, and the choice of nitrating agent. Alternative, greener protocols using dilute aqueous nitric acid or solid-supported catalysts are being developed to improve safety and reduce waste. nih.govfrontiersin.org

Sonogashira Coupling: This reaction, crucial for introducing the ethynyl group, requires careful optimization of the palladium catalyst, copper co-catalyst, ligand, base, and solvent. organic-chemistry.orgnumberanalytics.com For instance, the choice between polar aprotic and non-polar solvents can dramatically affect yield and byproduct formation. numberanalytics.comlucp.net Catalyst loading is a key cost driver, and developing highly active catalysts that can be used at low concentrations (ppm levels) is an active area of research. researchgate.net

Table 3: Key Parameters for Optimization in the Synthesis of 1-Ethoxy-4-ethynyl-2-nitrobenzene

| Reaction Step | Parameters to Optimize | Common Challenges |

| SNAr Ethoxylation | Solvent, Base, Temperature, Time | Incomplete reaction, side product formation. |

| Direct Nitration | Nitrating Agent, Acid Ratio, Temperature | Regioisomer formation, over-nitration, substrate oxidation. frontiersin.org |

| Sonogashira Coupling | Catalyst (Pd, Cu), Ligand, Base, Solvent | Catalyst deactivation, homocoupling of the alkyne, low yields. numberanalytics.comnumberanalytics.com |

When moving from laboratory to industrial scale, several new challenges emerge. Heat and mass transfer become critical, as inefficient mixing or cooling can lead to runaway reactions or poor product quality. numberanalytics.com The cost, recovery, and reuse of expensive palladium catalysts used in the Sonogashira coupling are major economic considerations. acs.orgresearchgate.net The development of heterogeneous catalysts or flow chemistry processes can address some of these scale-up issues, offering improved efficiency, safety, and sustainability. acs.orgnumberanalytics.com

Advanced Reactivity and Transformation Pathways of 1 Ethoxy 4 Ethynyl 2 Nitrobenzene

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal alkyne functionality in 1-ethoxy-4-ethynyl-2-nitrobenzene is a gateway to a multitude of synthetic applications, from the formation of heterocyclic rings to the construction of carbon-carbon bonds and the synthesis of polymers.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govwikipedia.org This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation. nih.govnih.govrsc.org

The reaction between 1-ethoxy-4-ethynyl-2-nitrobenzene and an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), would yield the corresponding 1,2,3-triazole derivative. wikipedia.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring, followed by reductive elimination to give the triazole product. nih.gov The presence of the nitro and ethoxy groups on the benzene (B151609) ring can influence the reaction rate and the properties of the resulting triazole.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 1-Ethoxy-4-ethynyl-2-nitrobenzene | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (Beyond Sonogashira)

While the Sonogashira coupling is a prominent reaction for terminal alkynes, other palladium-catalyzed cross-coupling reactions can also be employed to functionalize the ethynyl group of 1-ethoxy-4-ethynyl-2-nitrobenzene. The Heck reaction, for instance, involves the coupling of the alkyne with an aryl or vinyl halide to form a substituted alkene. organic-chemistry.org This reaction typically utilizes a palladium catalyst, a base, and a phosphine (B1218219) ligand. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions can influence the stereoselectivity of the resulting alkene.

Another important palladium-catalyzed reaction is the Suzuki coupling, which would involve the reaction of a boronic acid or ester derivative of 1-ethoxy-4-ethynyl-2-nitrobenzene with an aryl or vinyl halide. While less common for terminal alkynes directly, this pathway becomes accessible after hydroboration of the alkyne.

Hydration and Hydroamination Reactions

The ethynyl group can undergo hydration reactions, typically catalyzed by mercury(II) salts or other transition metal catalysts, to form the corresponding methyl ketone. This transformation provides a route to acetyl-substituted aromatic compounds.

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, offers a direct method for the synthesis of enamines or imines, which can be further converted to a variety of nitrogen-containing compounds. These reactions can be catalyzed by various transition metals, including gold, platinum, and iridium.

Polymerization and Oligomerization Pathways of Ethynyl Aromatics

Aromatic compounds containing ethynyl groups, such as 1-ethoxy-4-ethynyl-2-nitrobenzene, can undergo polymerization or oligomerization to form conjugated polymers or oligomers with interesting optical and electronic properties. rsc.orgrsc.org These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.org The polymerization can be initiated by heat or by using transition metal catalysts. acs.orgacs.org The properties of the resulting polymer, such as its molecular weight, solubility, and thermal stability, can be tuned by controlling the reaction conditions and the substituents on the aromatic ring. acs.orgelectronicsandbooks.com

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably the amino group.

Reductive Methodologies to Amino and Related Functionalities

The reduction of the nitro group in 1-ethoxy-4-ethynyl-2-nitrobenzene to an amino group is a crucial transformation, as it provides access to anilines, which are important intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. psu.edursc.org A variety of reducing agents and methods can be employed for this purpose, each with its own advantages and limitations. numberanalytics.comwikipedia.org

Common Reductive Methods:

Catalytic Hydrogenation: This is a widely used and efficient method for nitro group reduction. numberanalytics.comcommonorganicchemistry.com It typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction is often carried out under mild conditions and gives high yields of the corresponding amine. numberanalytics.com However, care must be taken to avoid the reduction of the ethynyl group.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for nitro group reduction. wikipedia.orgyoutube.com Zinc (Zn) in acetic acid also provides a milder alternative. commonorganicchemistry.com

Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), and sodium sulfide (B99878) (Na₂S) can also be used for the reduction of nitro groups. wikipedia.org Tin(II) chloride is known for its chemoselectivity, often reducing nitro groups in the presence of other reducible functional groups. wikipedia.org

The choice of reducing agent is critical to achieve the desired transformation without affecting the ethynyl group. For instance, while catalytic hydrogenation is very effective, it can also reduce the alkyne. Therefore, chemoselective methods are often preferred.

| Reducing Agent/System | Conditions | Product | Key Features |

| H₂/Pd/C | Varies | 4-Ethoxy-2-amino-1-ethynylbenzene | High efficiency, but may also reduce the alkyne. numberanalytics.comcommonorganicchemistry.com |

| Sn/HCl | Acidic | 4-Ethoxy-2-amino-1-ethynylbenzene | Classic method, but can generate metallic waste. wikipedia.orgyoutube.com |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral | 4-Ethoxy-2-amino-1-ethynylbenzene | Economical and effective. wikipedia.org |

| SnCl₂ | Acidic | 4-Ethoxy-2-amino-1-ethynylbenzene | Mild and often chemoselective. wikipedia.org |

| Na₂S₂O₄ | Aqueous | 4-Ethoxy-2-amino-1-ethynylbenzene | Useful for sensitive substrates. wikipedia.org |

Intermediate reduction products such as nitroso and hydroxylamine (B1172632) derivatives can also be formed under specific conditions. wikipedia.orgacs.org For example, electrolytic reduction can be controlled to yield hydroxylamines. acs.org These intermediates are themselves valuable synthetic precursors.

Cyclization Reactions Initiated by Nitro Group Reduction

A pivotal transformation in the chemistry of nitroaromatics is the reduction of the nitro group. This reaction dramatically alters the electronic properties of the molecule, converting a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This transformation is the gateway to a variety of intramolecular cyclization reactions, particularly given the presence of the ethynyl group ortho to the newly formed amine.

The reduction of the nitro group in 1-ethoxy-4-ethynyl-2-nitrobenzene to form 2-amino-1-ethoxy-4-ethynylbenzene can be accomplished using several standard methods, including catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., Sn, Fe, or Zn in HCl). masterorganicchemistry.comscispace.com

Once the amino group is generated, it is positioned ideally for an intramolecular cyclization with the adjacent ethynyl group. This type of reaction, often referred to as a reductive cyclization, is a powerful method for the synthesis of heterocyclic systems. In this case, the likely product is a substituted indole (B1671886), a core structure in many biologically active compounds. The reaction proceeds via nucleophilic attack of the amino group onto the alkyne, which can be catalyzed by various transition metals.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description | Selectivity |

|---|---|---|

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | A classic and robust method for reducing aromatic nitro groups to amines. scispace.com | Generally high-yielding. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A clean and efficient method, often proceeding under mild conditions. masterorganicchemistry.com | Can sometimes reduce other functional groups like alkynes if not controlled. |

| Transfer Hydrogenation (e.g., Hydrazine/Pd-C) | Uses a source other than hydrogen gas to provide hydrogen. scispace.com | Offers an alternative to pressurized hydrogenation systems. |

| Sodium Borohydride/Catalyst | Can be used in combination with catalysts like Pd-C for selective reductions. scispace.com | Conditions can be tuned to affect different functional groups. |

Aromatic Ring Functionalization and Derivatization

The functionalization of the aromatic ring of 1-ethoxy-4-ethynyl-2-nitrobenzene is governed by the strong and competing electronic effects of its substituents.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are fundamental for functionalizing benzene rings. masterorganicchemistry.commasterorganicchemistry.com However, the presence of the strongly electron-withdrawing nitro group makes the aromatic ring of 1-ethoxy-4-ethynyl-2-nitrobenzene highly electron-deficient and thus significantly deactivated towards electrophilic attack. masterorganicchemistry.comyoutube.com

Any potential EAS reaction would be slow and require harsh conditions. The directing effect of the substituents would guide the position of any incoming electrophile. The nitro group is a strong meta-director, while the ethoxy group is a strong ortho-, para-director. The ethynyl group is generally considered a deactivating meta-director. The powerful activating and para-directing effect of the ethoxy group would compete with the deactivating meta-directing effects of the nitro and ethynyl groups. The position between the ethoxy and ethynyl groups (C5) is the most likely site for substitution, being ortho to the ethoxy group and meta to the nitro group.

In stark contrast to its deactivation towards electrophiles, the nitro group strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org This reaction involves the attack of a nucleophile on the aromatic ring and the displacement of a leaving group. youtube.com For SNAr to occur, two main conditions must be met: the presence of a strong electron-withdrawing group (like NO₂) and a suitable leaving group. chemistrysteps.com The electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In 1-ethoxy-4-ethynyl-2-nitrobenzene, the nitro group is ortho to the ethoxy group. While the ethoxy group is not a traditional leaving group like a halide, under forcing conditions with strong nucleophiles, it could potentially be displaced. A more synthetically viable strategy would involve a precursor compound where the ethoxy group is replaced by a better leaving group, such as a halogen (e.g., 1-chloro-4-ethynyl-2-nitrobenzene (B1395808) or 1-fluoro-4-ethynyl-2-nitrobenzene). In such an analog, the nitro group at position 2 would strongly activate the C1 position for nucleophilic attack, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates). chemistrysteps.com

Table 2: Substituent Effects on Aromatic Substitution

| Substituent | Position | Type | Effect on EAS | Effect on SNAr | Directing Influence (EAS) |

|---|---|---|---|---|---|

| -NO₂ | 2 | Strong Deactivator | Deactivates | Activates (at o,p positions) | meta |

| -O-CH₂CH₃ | 1 | Strong Activator | Activates | Deactivates | ortho, para |

| -C≡CH | 4 | Weak Deactivator | Deactivates | Weakly Activates | meta |

Cascade Reactions and Tandem Transformations

The multifunctional nature of 1-ethoxy-4-ethynyl-2-nitrobenzene makes it an excellent substrate for cascade or tandem reactions, where multiple bonds are formed in a single operation without isolating intermediates. A potential cascade sequence could be initiated by the reduction of the nitro group. The resulting amine could then participate in an intramolecular cyclization with the ethynyl group to form an indole. This indole could then undergo a subsequent intermolecular reaction at the ethynyl side chain (if it did not participate in the initial cyclization) or at another position on the newly formed heterocyclic ring system, all within a single pot.

For example, a process could involve:

Nitro Reduction: Conversion of the -NO₂ group to an -NH₂ group.

Cyclization/Aromatization: Formation of the indole ring.

Cross-Coupling: The resulting indole derivative could then be subjected to a reaction like a Sonogashira coupling if the terminal alkyne remains, allowing for the introduction of further complexity.

Such tandem processes are highly efficient, reducing waste and simplifying synthetic procedures.

Spectroscopic and Structural Elucidation Techniques for 1 Ethoxy 4 Ethynyl 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Ethoxy-4-ethynyl-2-nitrobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group, the aromatic protons, and the acetylenic proton.

Ethoxy Group: A triplet at approximately 1.4-1.5 ppm corresponding to the methyl (-CH₃) protons and a quartet around 4.1-4.3 ppm for the methylene (B1212753) (-OCH₂-) protons. This pattern arises from the coupling between the adjacent methyl and methylene protons.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the downfield region (7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) will depend on their position relative to the three different substituents. For instance, the proton positioned between the nitro and ethynyl (B1212043) groups would likely be the most deshielded.

Acetylenic Proton: A sharp singlet is anticipated for the terminal alkyne proton (-C≡C-H), likely appearing in the range of 3.0-3.5 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Ethoxy Carbons: The methyl carbon should appear at ~15 ppm and the methylene carbon at ~65 ppm.

Aromatic Carbons: Six distinct signals are expected in the 110-150 ppm range. The carbon bearing the nitro group (C-2) and the carbon bearing the ethoxy group (C-1) would be significantly shifted downfield. The chemical shifts of the other four aromatic carbons, including the one attached to the ethynyl group (C-4), would be influenced by the combined electronic effects of the substituents.

Alkynyl Carbons: Two signals corresponding to the sp-hybridized carbons of the ethynyl group are expected between 80 and 90 ppm.

2D NMR Experiments: To definitively assign these signals and confirm the substitution pattern, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for example, confirming the connectivity between the methyl and methylene protons of the ethoxy group and identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would unambiguously link each proton signal (e.g., from the ethoxy group and the aromatic ring) to its corresponding carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethoxy-4-ethynyl-2-nitrobenzene Predicted values are based on known data for analogous compounds like 1-ethynyl-4-nitrobenzene (B13769) and 1-ethoxy-4-nitrobenzene. rsc.orgspectrabase.comnih.gov

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethoxy | -CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy | -OCH₂- | ~4.2 (quartet) | ~65 |

| Aromatic | Ar-H | 7.0 - 8.5 | 110 - 150 |

| Acetylenic | -C≡CH | ~3.4 (singlet) | ~80 |

| Acetylenic | -C≡CH | - | ~85 |

For more complex derivatives or in cases of severe signal overlap, advanced NMR techniques can provide further structural insights.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can be used to confirm the regiochemistry of the substituents on the benzene ring by observing spatial correlations between, for instance, the ethoxy protons and a specific aromatic proton.

Dynamic Nuclear Polarization (DNP): DNP is a sensitivity-enhancement technique that can be used to obtain NMR spectra on very small sample quantities or to detect insensitive nuclei. While not routinely used for simple small molecules, it represents a powerful tool for specialized research applications involving derivatives of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 1-Ethoxy-4-ethynyl-2-nitrobenzene, the key expected vibrational bands are:

Nitro Group (NO₂): Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are typically very prominent in the IR spectrum. nist.govnist.gov

Alkyne Group (C≡C-H): A sharp, weak to medium intensity band for the C≡C stretch is expected around 2100-2140 cm⁻¹. nist.gov A strong, sharp band for the ≡C-H stretch should appear at approximately 3300 cm⁻¹. rsc.org

Ether Group (C-O-C): The asymmetric C-O-C stretching vibration of the aryl-alkyl ether is expected to produce a strong band in the region of 1200-1275 cm⁻¹, with a symmetric stretch appearing at a lower frequency, around 1020-1075 cm⁻¹.

Aromatic Ring (C=C): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to carbon-carbon stretching vibrations within the benzene ring.

Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, as this vibration often produces a strong Raman signal due to the change in polarizability.

Table 2: Characteristic IR Absorption Frequencies for 1-Ethoxy-4-ethynyl-2-nitrobenzene Frequencies are based on known data for nitroaromatics and terminal alkynes. rsc.orgnist.govnist.gov

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Alkyne C≡C | Stretch | 2100 - 2140 | Weak to Medium, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |

| Aryl Ether C-O | Asymmetric Stretch | 1200 - 1275 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

For 1-Ethoxy-4-ethynyl-2-nitrobenzene (C₁₀H₉NO₃), the molecular weight is 191.19 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be expected at m/z 191. The fragmentation pattern would provide evidence for the presence of the key functional groups. Common fragmentation pathways for nitroaromatic compounds include the loss of nitro-related species:

Loss of O (m/z 16) to give [M-O]⁺˙

Loss of NO (m/z 30) to give [M-NO]⁺

Loss of NO₂ (m/z 46) to give [M-NO₂]⁺, which would be a very common fragment. nist.gov

Fragmentation of the ethoxy group could lead to the loss of an ethyl radical (•C₂H₅, m/z 29) to give [M-29]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This allows for the determination of the elemental composition of the molecular ion and its fragments. For 1-Ethoxy-4-ethynyl-2-nitrobenzene, HRMS would be able to confirm that the measured mass of the molecular ion corresponds to the exact mass of C₁₀H₉NO₃ (191.05824 Da) and not to another combination of atoms that might have the same nominal mass. rsc.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique for gaining detailed structural information. rsc.org In an MS/MS experiment, the molecular ion (m/z 191) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This allows for the establishment of fragmentation pathways and provides greater confidence in the structural assignment. For example, selecting the [M-NO₂]⁺ fragment (m/z 145) and subjecting it to a further stage of fragmentation would help to confirm the structure of the core 1-ethoxy-4-ethynylbenzene cation. This technique is particularly valuable for differentiating between isomers, which might produce similar initial mass spectra but different MS/MS fragmentation patterns.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides an unparalleled atomic-resolution view of crystalline solids, enabling the precise determination of bond lengths, bond angles, and torsional angles. This data is crucial for understanding the conformation of flexible moieties, such as the ethoxy group, and the planarity of the nitrobenzene (B124822) core.

Single-Crystal X-ray Diffraction Methodologies

The foundation of a successful crystal structure determination lies in the growth of high-quality single crystals. For ethynyl-nitrobenzene derivatives, this is typically achieved through slow evaporation of a suitable solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled to a low temperature, often around 100 K, to minimize thermal vibrations and obtain a more precise snapshot of the molecular structure.

The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The positions and intensities of the diffracted beams are used to calculate the electron density map of the unit cell, from which the atomic positions are determined.

While specific crystallographic data for 1-ethoxy-4-ethynyl-2-nitrobenzene is not publicly available, extensive studies on closely related compounds provide a clear picture of the expected structural features. For instance, the crystal structures of 1-ethynyl-2-nitrobenzene (B95037) and 1-ethynyl-4,5-dimethyl-2-nitrobenzene have been determined, offering valuable insights. missouristate.edu Similarly, a series of dialkoxy ethynylnitrobenzenes, including 1-ethynyl-2-nitro-4,5-dipropoxybenzene, 1,2-dibutoxy-4-ethynyl-5-nitrobenzene, and 1-ethynyl-2-nitro-4,5-dipentoxybenzene, have been structurally characterized, revealing a diversity in their crystal packing despite subtle molecular changes. researchgate.net

The following table summarizes the crystallographic data for some of these key derivatives:

| Compound | Crystal System | Space Group | Z | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 1-Ethynyl-2-nitrobenzene | Monoclinic | P2₁/c | 4 | 3.7874 | 13.0673 | 13.9817 | 90 | 90.587 | 90 | missouristate.edu |

| 1-Ethynyl-4,5-dimethyl-2-nitrobenzene | Triclinic | P-1 | 4 | 7.6080 | 9.8811 | 12.8240 | 108.176 | 102.417 | 96.648 | missouristate.edu |

| 1-Ethynyl-2-nitro-4,5-dipropoxybenzene | Trigonal | R-3 | 18 | - | - | - | - | - | - | researchgate.net |

| 1,2-Dibutoxy-4-ethynyl-5-nitrobenzene | Monoclinic | P2₁/c | 4 | - | - | - | - | - | - | researchgate.net |

| 1-Ethynyl-2-nitro-4,5-dipentoxybenzene | Triclinic | P-1 | 2 | - | - | - | - | - | - | researchgate.net |

Z is the number of molecules in the unit cell.

In these structures, the nitro group is generally found to be nearly coplanar with the benzene ring, a conformation that maximizes π-conjugation. The ethynyl group, while linear in its ideal state, can exhibit slight distortions due to interactions with neighboring functional groups. missouristate.edu

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is dictated by a delicate balance of attractive and repulsive intermolecular forces. In the case of 1-ethoxy-4-ethynyl-2-nitrobenzene and its derivatives, a variety of non-covalent interactions are at play, including hydrogen bonds, π-π stacking, and van der Waals forces.

A prominent feature in the crystal structures of 1-ethynyl-2-nitrobenzene derivatives is the presence of C–H···O hydrogen bonds. missouristate.edu These interactions can be both intramolecular, between the acetylenic hydrogen and an oxygen atom of the nitro group, and intermolecular, involving aromatic C-H donors and the nitro group acceptors. missouristate.edu The presence and nature of these hydrogen bonds are critical in directing the supramolecular assembly of the molecules.

For instance, in the crystal structure of 1-ethynyl-2-nitrobenzene, the packing is dominated by intramolecular alkyne-nitro C–H···O hydrogen bonds, which are supplemented by weaker arene C–H···O(nitro) hydrogen bonds. missouristate.edu The introduction of alkoxy chains, as seen in the dialkoxy ethynylnitrobenzene series, leads to more complex packing arrangements. The crystal structure of 1-ethynyl-2-nitro-4,5-dipropoxybenzene is characterized by planar hexamers formed through a bifurcated alkoxy sp-C–H···O,O' interaction. In contrast, the dibutoxy analog forms planar ribbons of molecules linked by a similar bifurcated interaction. The dipentoxy derivative, however, displays ribbons connected by alternating self-complementary sp-C–H···O₂N and sp²-C–H···O₂N interactions. researchgate.net

The following table summarizes some of the key intermolecular interactions observed in related compounds:

| Compound | Dominant Intermolecular Interactions | Supramolecular Motif | Ref. |

| 1-Ethynyl-2-nitrobenzene | Intramolecular and intermolecular C–H···O hydrogen bonds | - | missouristate.edu |

| 1-Ethynyl-4,5-dimethyl-2-nitrobenzene | Intramolecular and intermolecular C–H···O hydrogen bonds | - | missouristate.edu |

| 1-Ethynyl-2-nitro-4,5-dipropoxybenzene | Bifurcated alkoxy sp-C–H···O,O' interactions | Planar hexamers | researchgate.net |

| 1,2-Dibutoxy-4-ethynyl-5-nitrobenzene | Bifurcated alkoxy sp-C–H···O,O' interactions | Planar ribbons | researchgate.net |

| 1-Ethynyl-2-nitro-4,5-dipentoxybenzene | sp-C–H···O₂N and sp²-C–H···O₂N interactions | Ribbons | researchgate.net |

Computational and Theoretical Investigations of 1 Ethoxy 4 Ethynyl 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

To understand the intrinsic properties of 1-Ethoxy-4-ethynyl-2-nitrobenzene, a deep dive into its electronic structure is paramount. This would typically be initiated with quantum chemical calculations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) would be a primary tool for these investigations due to its balance of computational cost and accuracy. A variety of functionals, such as B3LYP or M06-2X, could be employed to approximate the exchange-correlation energy. These calculations would yield crucial information, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This data is fundamental to predicting the molecule's reactivity and intermolecular interactions.

Ab Initio Methods and Basis Set Selection

For higher accuracy, particularly for benchmarking DFT results, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory could be utilized. The choice of basis set, such as the Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), would be critical in ensuring the reliability of the calculated properties. A systematic study varying the level of theory and basis set would be necessary to establish a computationally efficient yet accurate model for this system.

Conformational Analysis and Energy Landscape Mapping

The presence of the flexible ethoxy group necessitates a thorough conformational analysis to identify the most stable three-dimensional structures of 1-Ethoxy-4-ethynyl-2-nitrobenzene. By systematically rotating the dihedral angles associated with the ethoxy group and the nitro group, a potential energy surface could be mapped. This would reveal the global minimum energy conformation as well as other low-energy isomers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For 1-Ethoxy-4-ethynyl-2-nitrobenzene, theoretical studies could explore its reactivity in various chemical transformations, such as electrophilic or nucleophilic additions to the ethynyl (B1212043) group or reactions involving the nitro group. By locating and characterizing the transition state structures for proposed reaction pathways, activation energies and reaction rates could be estimated. This would provide a molecular-level understanding of its chemical behavior that would be difficult to obtain through experimental means alone.

Spectroscopic Property Prediction and Correlation with Experimental Data

A key validation of computational models is the comparison of predicted spectroscopic properties with experimental data. Quantum chemical calculations can predict various spectra, including:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, the IR and Raman spectra can be simulated. This would aid in the interpretation of experimental spectra and the assignment of vibrational modes to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insights into the molecule's photophysical properties.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of 1-Ethoxy-4-ethynyl-2-nitrobenzene. By simulating the motion of the molecule over time, MD can provide insights into its conformational flexibility, interactions with solvent molecules, and transport properties. This would be particularly relevant if the molecule were to be studied in a condensed phase or as part of a larger molecular system.

Applications As Synthetic Intermediates and Advanced Building Blocks in Chemical Research

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

The reactivity of the ethynyl (B1212043) and nitro groups offers multiple pathways for the construction of more elaborate molecular architectures.

Formation of Polycyclic Aromatic Hydrocarbons (PAHs)

The terminal alkyne functionality is a key handle for participating in a variety of carbon-carbon bond-forming reactions that are fundamental to the synthesis of polycyclic aromatic hydrocarbons (PAHs). For instance, it could potentially undergo cyclization reactions, such as the Bergman cyclization, or participate in transition-metal-catalyzed annulation reactions to build fused aromatic ring systems. The nitro and ethoxy groups would be expected to influence the regioselectivity of these transformations. However, no specific examples of using 1-Ethoxy-4-ethynyl-2-nitrobenzene for PAH synthesis have been documented.

Construction of Nitrogen-Containing Heterocycles

The presence of both a nitro group and an alkyne opens up numerous possibilities for the synthesis of nitrogen-containing heterocycles. The nitro group can be readily reduced to an amine, which can then participate in intramolecular reactions with the ethynyl group or its derivatives to form various heterocyclic rings. For example, reductive cyclization could potentially lead to the formation of indole (B1671886) or quinoline (B57606) scaffolds, which are prevalent in medicinal chemistry and materials science. Despite this potential, specific research detailing these transformations for 1-Ethoxy-4-ethynyl-2-nitrobenzene is not available.

Role in the Development of π-Conjugated Systems and Extended Frameworks

The ethynyl group is a classic component in the construction of π-conjugated systems. Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for extending conjugation. 1-Ethoxy-4-ethynyl-2-nitrobenzene could, in principle, be coupled with various aromatic or heteroaromatic halides to create extended, linear π-systems. The electron-withdrawing nitro group and the electron-donating ethoxy group would significantly modulate the electronic properties of the resulting conjugated materials. There is, however, a lack of published research demonstrating these specific applications.

Utilization in Supramolecular Chemistry for Directed Assembly (if applicable)

The functional groups on 1-Ethoxy-4-ethynyl-2-nitrobenzene could potentially engage in non-covalent interactions, making it a candidate for use in supramolecular chemistry. The nitro group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. The ethynyl group could also be involved in specific interactions. These directed interactions could be exploited for the self-assembly of well-defined supramolecular architectures. Nevertheless, there are no specific studies on the supramolecular chemistry of this compound.

Application in the Construction of Functional Organic Materials Precursors (without discussing material properties)

Given its potential to form π-conjugated systems and complex heterocycles, 1-Ethoxy-4-ethynyl-2-nitrobenzene could serve as a precursor to functional organic materials. The tailored electronic properties imparted by the nitro and ethoxy groups could be beneficial in designing molecules for applications in organic electronics. However, without documented synthesis of such materials from this specific precursor, this remains a theoretical application.

Development of New Synthetic Methodologies Leveraging its Unique Reactivity

The unique substitution pattern of 1-Ethoxy-4-ethynyl-2-nitrobenzene could be exploited in the development of novel synthetic methodologies. The interplay between the electron-donating and electron-withdrawing groups, along with the reactive alkyne, could lead to new, regioselective transformations. For instance, the ortho-nitro group could direct metalation at the adjacent position, enabling further functionalization. To date, no such methodologies specifically utilizing this compound have been reported in the literature.

Q & A

Basic: What are the recommended safety protocols for handling 1-Ethoxy-4-ethynyl-2-nitrobenzene in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (tested for chemical compatibility), safety goggles, and lab coats. Respiratory protection with P95 (US) or P1 (EU) particulate filters is required if dust or aerosols are generated .

- Ventilation: Conduct experiments in a fume hood or under local exhaust ventilation to minimize inhalation risks .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with an eyewash station .

- Storage: Store in a dry, cool environment (2–8°C) in airtight containers to prevent degradation .

Basic: What synthetic routes are reported for preparing 1-Ethoxy-4-ethynyl-2-nitrobenzene?

Methodological Answer:

- Electrophilic Aromatic Substitution: Introduce the nitro group (-NO₂) to a pre-functionalized benzene ring containing ethoxy and ethynyl groups. Optimize reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions .

- Cross-Coupling Reactions: Utilize Sonogashira coupling to install the ethynyl group on a 1-ethoxy-2-nitrobenzene precursor. Use Pd(PPh₃)₄/CuI catalysts in anhydrous THF under inert atmosphere .

Advanced: How does the electronic structure of 1-Ethoxy-4-ethynyl-2-nitrobenzene influence its reactivity in cycloaddition reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing nitro group (-NO₂) activates the aromatic ring for electrophilic attacks, while the ethynyl group serves as a dienophile in [2+2] or Diels-Alder reactions. Computational modeling (e.g., DFT) can predict regioselectivity .

- Experimental Design: Monitor reaction progress using HPLC or GC-MS. Optimize solvent polarity (e.g., DMF vs. THF) and temperature to stabilize transition states .

Advanced: What analytical techniques are most effective for characterizing structural isomers of this compound?

Methodological Answer:

Table: Analytical Techniques for Isomer Discrimination

Advanced: How can researchers resolve contradictions in reported toxicity data for nitroaromatic compounds like this?

Methodological Answer:

- Data Reconciliation: Compare toxicity assays (e.g., acute oral toxicity in rodents vs. in vitro cell viability) using standardized OECD guidelines. Control variables include solvent choice (DMSO vs. saline) and exposure duration .

- Mechanistic Studies: Perform ROS (reactive oxygen species) assays to clarify oxidative stress pathways. Contrast results with structurally similar compounds (e.g., 4-nitrobenzene derivatives) to isolate nitro group effects .

Basic: What are the key stability challenges for this compound under ambient conditions?

Methodological Answer:

- Photodegradation: The nitro group sensitizes the compound to UV light. Store in amber glassware and avoid prolonged light exposure .

- Hydrolysis: Monitor pH in aqueous solutions (stable at pH 5–9). Use buffered systems for kinetic studies .

- Thermal Stability: Conduct TGA (thermogravimetric analysis) to determine decomposition thresholds (>150°C observed in related nitrobenzenes) .

Advanced: What strategies are recommended for optimizing catalytic coupling reactions involving the ethynyl group?

Methodological Answer:

- Catalyst Screening: Test Pd₂(dba)₃, CuI, and ligand systems (e.g., PPh₃ vs. Xantphos) to enhance yield in Sonogashira couplings .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reactivity and solubility .

- In Situ Monitoring: Use FT-IR to track alkyne C≡C stretch (2100–2260 cm⁻¹) disappearance as a reaction progress indicator .

Advanced: How can computational methods predict the environmental fate of this compound?

Methodological Answer:

- QSPR Modeling: Quantify biodegradability using molecular descriptors (e.g., logP, topological polar surface area). Compare predictions with experimental soil mobility data .

- Ecotoxicity Profiling: Apply EPI Suite™ to estimate LC50 for aquatic organisms. Validate with Daphnia magna acute toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.